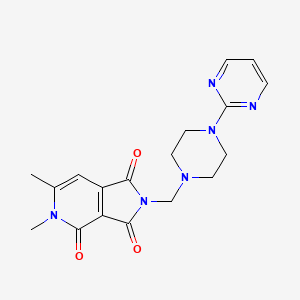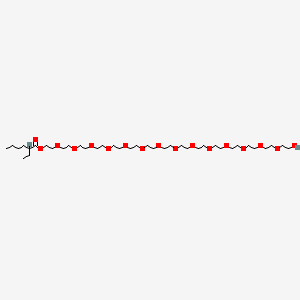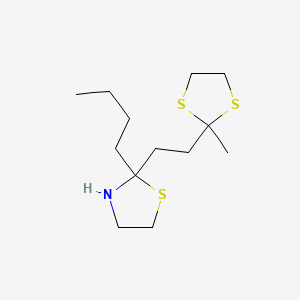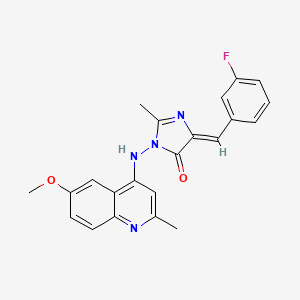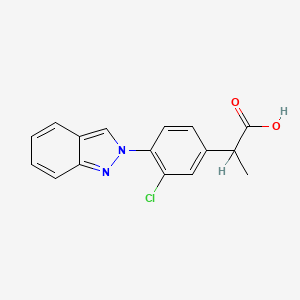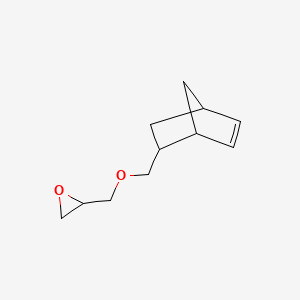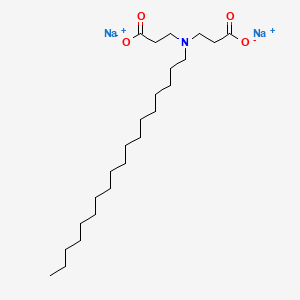
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a pyrrolidin-2-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-(4-Trifluoromethylphenyl)piperazine with pyrrolidin-2-one under specific reaction conditions. The process may include steps such as:
Formation of the piperazine intermediate: This involves the reaction of 4-Trifluoromethylphenylamine with piperazine in the presence of a suitable catalyst.
Cyclization: The intermediate is then cyclized with pyrrolidin-2-one under controlled temperature and pressure conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated products.
Wissenschaftliche Forschungsanwendungen
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a non-selective α-adrenoceptor antagonist.
Pharmacology: It is investigated for its effects on metabolic parameters such as glucose and triglyceride levels.
Biological Research: The compound is used in studies related to its interaction with various biological targets and pathways.
Industrial Applications: It may be used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. As a non-selective α-adrenoceptor antagonist, it binds to α1 and α2 adrenoceptors, inhibiting their activity. This leads to various physiological effects, such as the reduction of glucose and triglyceride levels in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound is similar in structure and is studied for its serotonin reuptake inhibition activity.
1-Methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine: Another compound with a similar piperazine and trifluoromethylphenyl structure.
Uniqueness
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of a trifluoromethylphenyl group with a piperazine and pyrrolidin-2-one moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
91703-16-1 |
|---|---|
Molekularformel |
C15H18F3N3O |
Molekulargewicht |
313.32 g/mol |
IUPAC-Name |
5-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H18F3N3O/c16-15(17,18)11-1-3-12(4-2-11)20-7-9-21(10-8-20)13-5-6-14(22)19-13/h1-4,13H,5-10H2,(H,19,22) |
InChI-Schlüssel |
WIIOWOPFIAYLKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


